molecular formula C18H22N4O4 B1438650 tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate CAS No. 1133115-74-8

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

Cat. No.: B1438650
CAS No.: 1133115-74-8
M. Wt: 358.4 g/mol
InChI Key: CGGFQFNDYKSSJB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H22N4O4. It is known for its unique structure, which includes a quinoline ring substituted with a nitro group and a piperazine ring bonded to a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The nitro group is introduced via nitration reactions.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate reagents under controlled conditions.

    Coupling Reaction: The quinoline intermediate is then coupled with the piperazine ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    tert-Butyl Ester Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction of Nitro Group: Aminoquinoline derivatives.

    Substitution Reactions: Various substituted piperazine derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is unique due to the combination of the quinoline ring, nitro group, piperazine ring, and tert-butyl ester. This combination imparts specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a piperazine ring, and a nitro-substituted quinoline moiety. With the molecular formula C18H22N4O4C_{18}H_{22}N_{4}O_{4} and a molecular weight of approximately 358.39 g/mol, this compound is typically encountered as a white crystalline solid. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity , making it a promising candidate for developing new antimicrobial agents. Time-kill assays have demonstrated its efficacy against various bacterial strains, suggesting that it may disrupt microbial growth through specific mechanisms related to its chemical structure.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Preliminary findings suggest that it can modulate inflammatory responses, potentially offering therapeutic applications in conditions characterized by excessive inflammation. Its structural components indicate possible interactions with inflammatory mediators and cellular signaling pathways, warranting further pharmacological studies to elucidate its mechanism of action.

The mechanism of action for this compound involves:

  • DNA Intercalation : The nitroquinoline moiety may intercalate with DNA, disrupting its function and leading to potential anticancer activity.
  • Enzyme Modulation : The piperazine ring can interact with various enzymes and receptors, modulating their activity.
  • Stability Enhancement : The tert-butyl ester group enhances the compound's stability and bioavailability .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl piperazine-1-carboxylateLacks quinoline ringLimited activity
4-(5-Nitroquinolin-8-yl)piperazineLacks tert-butyl esterModerate activity
This compoundUnique combination of structural featuresPromising anti-inflammatory and antimicrobial activity

The uniqueness of this compound lies in its specific combination of structural features that confer unique biological activities and chemical reactivity compared to similar compounds .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant bactericidal effects against several strains of bacteria. The compound's effectiveness was assessed through various assays, including minimum inhibitory concentration (MIC) tests and time-kill studies, which confirmed its potential as a lead compound in the development of new antimicrobial therapies.

Anti-inflammatory Mechanism Exploration

Further research focused on the anti-inflammatory mechanisms of the compound. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may play a role in modulating immune responses, providing insights into its potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14(22(24)25)13-5-4-8-19-16(13)15/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFQFNDYKSSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652748
Record name tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-74-8
Record name tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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